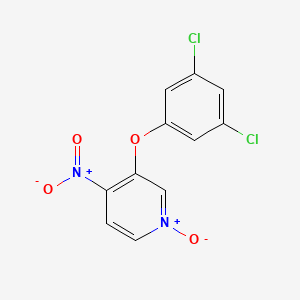
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide is a chemical compound with a complex structure that includes a nitro group, dichlorophenoxy group, and pyridine N-oxide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid. This step is highly exothermic and requires careful temperature control to avoid polynitration and by-product formation . The nitrated product is then reacted with 3,5-dichlorophenol under specific conditions to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow synthesis techniques. This method enhances safety and efficiency by minimizing the accumulation of highly energetic intermediates and ensuring better temperature control . Continuous extraction and optimized reaction conditions are used to achieve high yield and selectivity .
化学反応の分析
Types of Reactions
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids such as peracetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain reactions.
作用機序
The mechanism of action of 4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide involves its interaction with specific molecular targets. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dichlorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding to biological targets . The pyridine N-oxide moiety can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing their reactivity towards nucleophiles .
類似化合物との比較
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide can be compared with other similar compounds such as:
4-nitropyridine N-oxide: Lacks the dichlorophenoxy group, making it less hydrophobic and potentially less biologically active.
3,5-dichlorophenoxyacetic acid: Lacks the pyridine N-oxide moiety, which reduces its ability to act as a Lewis base.
4-nitro-3,5-dichloropyridine: Lacks the phenoxy group, which may affect its binding properties and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
509076-61-3 |
|---|---|
分子式 |
C11H6Cl2N2O4 |
分子量 |
301.08 g/mol |
IUPAC名 |
3-(3,5-dichlorophenoxy)-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-7-3-8(13)5-9(4-7)19-11-6-14(16)2-1-10(11)15(17)18/h1-6H |
InChIキー |
LAVZZRKNXLGILT-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


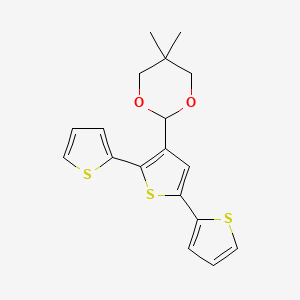
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
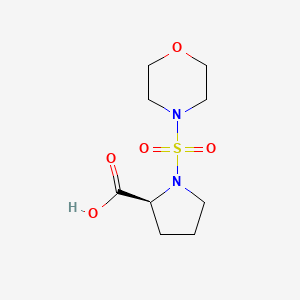
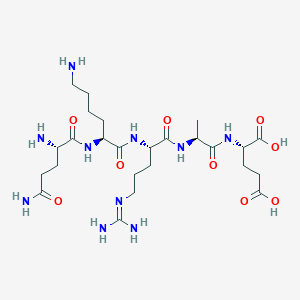
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)

![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
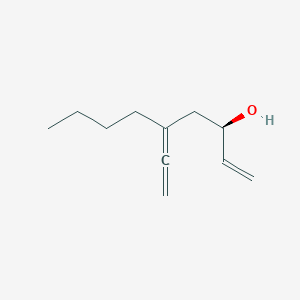
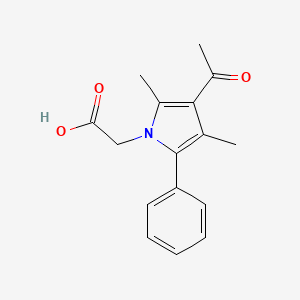
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
